Cas no 258506-66-0 (2-Chloro-6-iodopyridine)
2-Chloro-6-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-6-iodopyridine
- 2-Chloro-6-iodo-pyridine
- PYRIDINE, 2-CHLORO-6-IODO-
- PubChem8082
- 6-chloro-2-iodopyridine
- Pyridine,2-chloro-6-iodo-
- 2-chloranyl-6-iodanyl-pyridine
- LSAOLINSZGYDOV-UHFFFAOYSA-N
- SBB054300
- RP28377
- FCH1324527
- AB42915
- VP10780
- HCH0019395
- 2-Chloro-6-iodo-pyridine, AldrichCPR
- F20959
- DTXSID50596605
- A818050
- 2.5-Dibromoaniline
- AKOS015851288
- AS-18952
- FT-0657287
- CS-0041633
- SCHEMBL3718131
- AC-14611
- 258506-66-0
- MFCD07784182
- J-508944
- 2-Chloro-iodopyridine
- DB-020885
- DTXCID80547367
- 892-865-3
-
- MDL: MFCD07784182
- Inchi: 1S/C5H3ClIN/c6-4-2-1-3-5(7)8-4/h1-3H
- InChI Key: LSAOLINSZGYDOV-UHFFFAOYSA-N
- SMILES: IC1C=CC=C(N=1)Cl
Computed Properties
- Exact Mass: 238.90000
- Monoisotopic Mass: 238.9
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 12.9
Experimental Properties
- Density: 2.052
- Melting Point: 42-43 °C(lit.)
- Boiling Point: 255 ºC
- Flash Point: 108 ºC
- Refractive Index: 1.642
- PSA: 12.89000
- LogP: 2.33960
2-Chloro-6-iodopyridine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R22
2-Chloro-6-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067283-1g |
2-Chloro-6-iodopyridine |
258506-66-0 | 97% | 1g |
£31.00 | 2022-03-01 | |
| Fluorochem | 067283-5g |
2-Chloro-6-iodopyridine |
258506-66-0 | 97% | 5g |
£107.00 | 2022-03-01 | |
| Fluorochem | 067283-10g |
2-Chloro-6-iodopyridine |
258506-66-0 | 97% | 10g |
£186.00 | 2022-03-01 | |
| Fluorochem | 067283-25g |
2-Chloro-6-iodopyridine |
258506-66-0 | 97% | 25g |
£428.00 | 2022-03-01 | |
| Alichem | A023023354-5g |
2-Chloro-6-iodopyridine |
258506-66-0 | 97% | 5g |
$175.18 | 2023-09-02 | |
| Alichem | A023023354-10g |
2-Chloro-6-iodopyridine |
258506-66-0 | 97% | 10g |
$331.99 | 2023-09-02 | |
| Alichem | A023023354-25g |
2-Chloro-6-iodopyridine |
258506-66-0 | 97% | 25g |
$700.70 | 2023-09-02 | |
| TRC | C368580-50mg |
2-Chloro-6-iodopyridine |
258506-66-0 | 50mg |
$ 178.00 | 2023-04-18 | ||
| TRC | C368580-250mg |
2-Chloro-6-iodopyridine |
258506-66-0 | 250mg |
$ 282.00 | 2023-04-18 | ||
| TRC | C368580-1g |
2-Chloro-6-iodopyridine |
258506-66-0 | 1g |
$ 400.00 | 2022-04-01 |
2-Chloro-6-iodopyridine Suppliers
Additional information on 2-Chloro-6-iodopyridine
Introduction to 2-Chloro-6-iodopyridine (CAS No: 258506-66-0)
2-Chloro-6-iodopyridine, with the chemical formula C₅H₃ClIN��, is a significant intermediate in modern pharmaceutical and agrochemical research. This compound, identified by its CAS number 258506-66-0, has garnered attention due to its versatile reactivity and utility in synthesizing various biologically active molecules. The presence of both chloro and iodine substituents on the pyridine ring enhances its compatibility with a wide range of chemical transformations, making it a valuable building block in medicinal chemistry.
The pyridine core is a cornerstone in the development of pharmaceuticals, with its nitrogen atom enabling coordination with metal centers and participation in hydrogen bonding. The introduction of electron-withdrawing groups such as chlorine and iodine modifies the electronic properties of the ring, influencing its interaction with biological targets. In recent years, 2-Chloro-6-iodopyridine has been extensively studied for its role in constructing heterocyclic compounds, which are prevalent in many drugs on the market today.
One of the most compelling aspects of 2-Chloro-6-iodopyridine is its utility in cross-coupling reactions. The iodine atom, being more electron-deficient than chlorine, readily participates in palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in forming carbon-carbon bonds, a fundamental requirement for constructing complex molecular architectures. For instance, recent studies have demonstrated the use of 2-Chloro-6-iodopyridine in synthesizing novel antiviral agents by introducing aryl or vinyl groups through these coupling reactions.
In addition to cross-coupling reactions, 2-Chloro-6-iodopyridine serves as a precursor in the preparation of nucleoside analogs. Nucleoside analogs are crucial in antiviral and anticancer therapies due to their ability to mimic natural nucleosides and interfere with DNA or RNA synthesis. Researchers have leveraged the reactivity of 2-Chloro-6-iodopyridine to develop new derivatives that exhibit enhanced binding affinity to viral enzymes. This has opened up new avenues for drug discovery against emerging pathogens.
The agrochemical industry has also benefited from the applications of 2-Chloro-6-iodopyridine. Its structural motifs are often incorporated into herbicides and pesticides designed to target specific enzymatic pathways in weeds or pests. For example, derivatives of 2-Chloro-6-iodopyridine have been shown to inhibit acetolactate synthase (ALS), an enzyme essential for plant amino acid biosynthesis. By disrupting this pathway, these compounds effectively inhibit weed growth while minimizing toxicity to crops.
The synthesis of 2-Chloro-6-iodopyridine itself is an area of active research. While traditional methods involve halogen exchange reactions on pyridine precursors, newer approaches have focused on greener and more efficient synthetic routes. For instance, recent advances in photoredox catalysis have enabled the direct functionalization of pyridine rings under mild conditions. These methods not only improve yield but also reduce waste, aligning with the growing emphasis on sustainable chemistry.
The biological activity of compounds derived from 2-Chloro-6-iodopyridine has been thoroughly investigated. Studies have highlighted its potential in developing kinase inhibitors, which are widely used in cancer therapy. By modifying the substituents on the pyridine ring, researchers can fine-tune the binding properties of these inhibitors to target specific kinases involved in tumor growth and progression. This level of structural customization underscores the importance of intermediates like 2-Chloro-6-iodopyridine in drug development pipelines.
In conclusion, 2-Chloro-6-iodopyridine (CAS No: 258506-66-0) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique reactivity and structural features make it an indispensable tool for synthetic chemists. As research continues to uncover new biological targets and synthetic methodologies, the importance of intermediates like this will only grow. The ongoing development of novel derivatives and synthetic strategies ensures that 2-Chloro-6-iodopyridine will remain at the forefront of chemical innovation for years to come.
258506-66-0 (2-Chloro-6-iodopyridine) Related Products
- 1261576-90-2(2-Chloro-6-iodo-4-methylpyridine)
- 1807003-90-2(4-bromo-2-chloro-6-iodopyridine)
- 1805521-44-1(2-Chloro-4,6-diiodopyridine)
- 1804414-00-3(2,3-Dichloro-6-iodopyridine)
- 1638764-59-6(6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine)
- 1353056-41-3(3,6-chloro-2-iodopyridine)
- 1807258-63-4(2-Chloro-4-fluoro-6-iodopyridine)
- 1353056-32-2(2-Chloro-3,6-diiodopyridine)
- 1805095-37-7(4-Amino-2-chloro-6-iodopyridine)
- 1353056-33-3(6-Chloro-2,3-diiodo-pyridine)